4-Epidemethyltetracycline
Overview
Description
4-Epidemethyltetracycline (4-EDMT) is a member of the tetracycline antibiotics family, which is widely used in clinical and veterinary medicine. It has the molecular formula C21H22N2O8 and a molecular weight of 430.408 .
Molecular Structure Analysis
The molecular structure of this compound is characterized by its molecular formula C21H22N2O8 and a molecular weight of 430.408 .Scientific Research Applications
Quantitative Multi-Residue Analysis
Research has focused on the development and validation of multi-residue methods for determining tetracycline residues, including 4-epimers, in edible tissues of pigs. Such methods involve liquid extraction, protein removal, and chromatographic separation, and are important for ensuring food safety and regulatory compliance (Cherlet et al., 2003).
Identification and Monitoring in Food
Studies have been conducted to clarify the identification of different forms of chlortetracycline (CTC) and its 4-epimers in standard solutions and muscle samples of pigs. This research aids in the proper monitoring and regulatory control of antibiotic residues in food of animal origin (Gaugain et al., 2015).
Ecotoxicology Studies
4-Epianhydrotetracycline (4-EATC), a major intermediate product of tetracycline degradation, has been studied for its ecotoxicological effects. Research on zebrafish embryos indicates that high concentrations of 4-EATC can disrupt redox equilibrium and cause oxidative damage, highlighting the potential ecological risks of antibiotic degradation products (Wang et al., 2021).
Environmental Fate Studies
Research on the dissipation and isomerization of chlortetracycline (CTC) in different environmental contexts, such as prairie wetland water, has been conducted. These studies are crucial for understanding the environmental fate and the potential for the development of antibiotic-resistant bacteria in ecosystems (Cessna et al., 2020).
Chemical Stability Analysis
Investigations into the chemical stability of chlortetracycline and its degradation products and epimers in environmental matrices, such as soil interstitial water, provide insights into the persistence and potential environmental impact of these compounds (Søeborg et al., 2004).
Residue Fate in Soil
Studies on the fate of chlortetracycline in soil, including its epimers and metabolites, offer valuable information on the environmental impact of antibiotic use in animal farming and its implications for the development of antibiotic-resistant bacteria (Kwon, 2011).
Pharmaceutical Stability
Research on the stability of tetracycline and its cyclodextrins in pharmaceutical formulations, including the analysis of degradation products like 4-epi-anhydrotetracycline, is essential for ensuring the safety and efficacy of pharmaceutical products (Moreno-Cerezo et al., 2001).
Oxidative Degradation
Investigations into the oxidative degradation of chlortetracycline by manganese dioxide provide insights into the transformation pathways of antibiotics in the environment, contributing to a better understanding of their environmental fate and impact (Chen et al., 2011).
Dissipation under Microcosm Conditions
Research on the dissipation of tetracyclines, including their degradation products, under semi-field microcosm conditions helps in understanding their behavior in aquatic ecosystems, which is crucial for environmental risk assessment (Sanderson et al., 2005).
Mechanism of Action
Target of Action
4-Epidemethyltetracycline, like other tetracyclines, primarily targets bacterial ribosomes . Specifically, it binds reversibly to the 30S ribosomal subunit . This subunit is a crucial component of the bacterial protein synthesis machinery, playing a key role in the translation of mRNA into proteins .
Mode of Action
The interaction of this compound with its target leads to significant changes in bacterial protein synthesis. By binding to the 30S ribosomal subunit, it prevents the binding of tRNA to the mRNA-ribosome complex . This action interferes with protein synthesis, inhibiting the growth and multiplication of bacteria .
Biochemical Pathways
The primary biochemical pathway affected by this compound is bacterial protein synthesis. By blocking the association of tRNA with the mRNA-ribosome complex, it disrupts the elongation phase of protein synthesis . This disruption can have downstream effects on various bacterial processes that depend on protein synthesis, including cell growth, division, and various metabolic processes.
Pharmacokinetics
The pharmacokinetics of tetracyclines, including this compound, can be categorized into three groups . The first group, which includes the oldest tetracyclines, is characterized by poor absorption after food
Result of Action
The primary result of this compound’s action is the inhibition of bacterial growth and multiplication. By interfering with protein synthesis, it prevents bacteria from producing essential proteins, which in turn inhibits their ability to grow and multiply . This bacteriostatic effect can help control bacterial infections.
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the presence of food can affect the absorption of tetracyclines . Additionally, the pH of the environment can impact the stability of tetracyclines. More research is needed to fully understand how specific environmental factors influence the action of this compound.
Properties
IUPAC Name |
(4R,4aS,5aS,6S,12aR)-4-(dimethylamino)-1,6,10,11,12a-pentahydroxy-3,12-dioxo-4a,5,5a,6-tetrahydro-4H-tetracene-2-carboxamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N2O8/c1-23(2)14-9-6-8-12(16(26)11-7(15(8)25)4-3-5-10(11)24)18(28)21(9,31)19(29)13(17(14)27)20(22)30/h3-5,8-9,14-15,24-26,29,31H,6H2,1-2H3,(H2,22,30)/t8-,9-,14+,15+,21-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RMVMLZHPWMTQGK-UUBIYHLESA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1C2CC3C(C4=C(C(=CC=C4)O)C(=C3C(=O)C2(C(=C(C1=O)C(=O)N)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)[C@@H]1[C@@H]2C[C@@H]3[C@@H](C4=C(C(=CC=C4)O)C(=C3C(=O)[C@@]2(C(=C(C1=O)C(=O)N)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N2O8 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
129044-45-7 | |
Record name | 4-Epidemethyltetracycline | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0129044457 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-EPIDEMETHYLTETRACYCLINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B6EUU1IGGY | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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